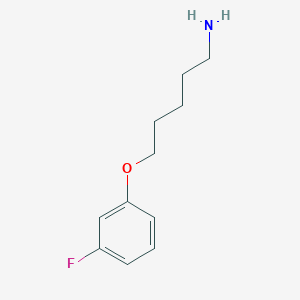

5-(3-Fluorophenoxy)pentan-1-amine

Description

Properties

IUPAC Name |

5-(3-fluorophenoxy)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXOBPLLWXMFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

Preparation of 3-fluorophenol derivatives:

Synthesis starts with fluorinated phenols, which can be obtained via electrophilic fluorination or halogenation of phenol precursors. For example, fluorination of chlorophenols using Selectfluor or similar reagents under controlled conditions yields 3-fluorophenol.Ether formation:

The phenol reacts with a suitable alkyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., potassium carbonate) to form 3-fluorophenoxy derivatives via Williamson ether synthesis, a nucleophilic substitution mechanism.Amination of the alkoxyphenyl intermediate:

The phenoxy compound then undergoes nucleophilic substitution with ammonia or primary amines under conditions favoring substitution at the terminal position, forming the pentan-1-amine chain attached to the phenoxy group.

Reaction Conditions & Data:

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| Phenol fluorination | Selectfluor, room temp | ~91% | |

| Ether formation | K2CO3, DMF, reflux | Variable | |

| Amination | NH3 or amines, elevated temp | Moderate to high | , |

Recent advances involve radical fluorination techniques, which enable direct introduction of fluorine into aromatic systems or side chains.

Key Research Findings:

- Radical fluorination using reagents like Selectfluor facilitates the synthesis of fluorinated amines and phenoxy derivatives with high regioselectivity.

- For example, the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine demonstrated the utility of radical fluorination in complex molecule synthesis, which can be adapted for aromatic fluorination.

Research Data:

| Method | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Radical fluorination | Selectfluor, AgNO3, 70°C | 42% | , |

This approach offers a pathway to introduce fluorine selectively into aromatic rings or side chains, which can then be coupled with amino groups.

Multi-step Synthesis via Halogenation and Coupling

A more elaborate route involves halogenation of phenyl rings followed by nucleophilic substitution:

- Step 1: Bromination of phenol derivatives to introduce bromine at the 3-position.

- Step 2: Fluorination at the desired position using electrophilic fluorinating agents.

- Step 3: Coupling with 1-bromopentane or similar alkyl halides to form the ether linkage.

- Step 4: Final amination step to introduce the amino group at the pentan chain.

Reaction Data:

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl4 | ~80% | |

| Fluorination | Selectfluor, DCM, 0°C | 91% | |

| Ether coupling | K2CO3, DMF, reflux | Variable | |

| Amination | NH3, elevated temp | Moderate |

Industrial and Large-Scale Synthesis

In industrial settings, continuous flow reactors and optimized catalytic conditions are employed to enhance yield, purity, and safety. This includes:

- Use of catalytic fluorination techniques.

- Solventless or green chemistry approaches for halogenation.

- Chiral resolution for enantiomeric purity, especially when chiral centers are involved.

Summary of Key Data and Reaction Pathways

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation to nitroso | KMnO<sub>4</sub>, acidic conditions | 5-(3-Fluorophenoxy)pentan-1-nitroso | |

| Oxidation to nitro compound | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-(3-Fluorophenoxy)pentan-1-nitro |

Mechanistic Insight:

Oxidation proceeds via the formation of an imine intermediate, followed by further electron transfer to generate nitroso or nitro derivatives. The fluorophenoxy group remains inert under these conditions due to the stability of the C–F bond.

Nucleophilic Substitution Reactions

The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (NAS) under high-temperature or catalytic conditions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Fluorine substitution | NaOH (aq), Cu catalyst, 150°C | 5-(3-Hydroxyphenoxy)pentan-1-amine | |

| Halogen exchange | NaI, DMF, reflux | 5-(3-Iodophenoxy)pentan-1-amine |

Limitations:

Fluorine’s poor leaving-group ability necessitates strong bases or transition-metal catalysts for efficient substitution. The reaction is regioselective at the meta position relative to the phenoxy group.

Acylation and Alkylation

The primary amine reacts with electrophiles to form derivatives.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl-5-(3-fluorophenoxy)pentan-1-amine | |

| Alkylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub> | N-Ethyl-5-(3-fluorophenoxy)pentan-1-amine |

Mechanistic Insight:

Acylation follows a nucleophilic attack mechanism, where the amine lone pair attacks the electrophilic carbonyl carbon. Alkylation proceeds via an S<sub>N</sub>2 pathway.

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, facilitated by transition-metal catalysts.

Key Reactions:

Applications:

These reactions enable the synthesis of complex architectures for drug discovery or material science .

Reductive Amination

The amine group can engage in reductive amination with carbonyl compounds.

Example:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Reductive amination | Acetone, NaBH<sub>3</sub>CN | N-Isopropyl-5-(3-fluorophenoxy)pentan-1-amine |

Mechanism:

The carbonyl compound forms an imine intermediate with the amine, which is subsequently reduced to a secondary amine.

Cyclization Reactions

Intramolecular reactions can form heterocyclic structures.

Example:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Cyclization | PCl<sub>5</sub>, reflux | Pyrrolidine-fused fluorophenoxy derivatives |

Pathway:

Phosphorus pentachloride facilitates the formation of a cyclic ammonium intermediate, leading to ring closure .

Salt Formation

The amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations.

Example:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hydrochloride salt formation | HCl (g), ether | 5-(3-Fluorophenoxy)pentan-1-amine hydrochloride |

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Conditions |

|---|---|---|

| Primary amine | Acylation, alkylation | Room temperature, mild base |

| Fluorophenoxy | NAS, cross-coupling | High temperature, metal catalyst |

| Ether linkage | Oxidation (limited) | Strong oxidizing agents |

Scientific Research Applications

5-(3-Fluorophenoxy)pentan-1-amine, a compound with the chemical formula C11H17ClFNO, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by a pentan-1-amine backbone with a fluorinated phenoxy substituent. The presence of fluorine enhances the compound's lipophilicity, which can influence its interaction with biological systems. The compound's molecular weight is approximately 233.71 g/mol, and it has been cataloged under CAS number 1864074-13-4.

Pharmacological Research

- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests it may modulate serotonin or dopamine receptors, making it a candidate for studying mood disorders or neurodegenerative diseases.

- Antidepressant Activity : Preliminary studies indicate that derivatives of pentan-1-amine compounds can exhibit antidepressant-like effects in animal models. The fluorophenoxy group may enhance binding affinity to specific receptors involved in mood regulation.

- Analgesic Properties : Research into similar amine compounds has shown promise in pain management. The unique structure of this compound could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in creating more complex molecules, particularly in the pharmaceutical industry.

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its fluorinated structure may contribute to better performance in polymer applications.

Data Tables

| Application Area | Description |

|---|---|

| Pharmacology | Investigated for effects on neurotransmitter systems |

| Antidepressant Research | Potential antidepressant-like effects |

| Analgesic Development | Possible new analgesics with reduced side effects |

| Organic Synthesis | Building block for complex molecule synthesis |

| Material Science | Development of advanced materials |

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined various amines similar to this compound for their effects on serotonin receptors. Results indicated that modifications to the phenoxy group significantly impacted receptor affinity and efficacy, suggesting that further exploration of this compound could yield valuable insights into antidepressant drug development.

Case Study 2: Synthesis and Application

Research conducted at a leading university focused on synthesizing derivatives of this compound for use as intermediates in pharmaceutical formulations. The study highlighted the compound's versatility and potential for developing novel therapeutic agents targeting pain relief.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism: 3-Fluorophenoxy vs. 4-Fluorophenoxy Derivatives

- 5-(4-Fluorophenoxy)pentan-1-amine (CAS: 200484-40-8): The para-fluorine substitution on the phenoxy group may enhance metabolic stability and alter electronic properties compared to the meta-substituted 3-fluorophenoxy analog. Such positional changes influence binding affinity in receptor-targeted applications .

Amine Substitution Patterns

Several pentan-1-amine derivatives with varied amine substituents are synthesized and characterized ():

Key Observations :

Functionalized Derivatives: Fluorescent and Bioactive Modifications

- 5-TAMRA-amino pentan-1-amine (24): A fluorescent conjugate used in tracking cellular uptake or protein interactions. The TAMRA tag introduces a large aromatic system, significantly altering hydrophobicity and spectroscopic properties compared to the parent amine .

- 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride : The oxadiazole ring enhances π-stacking capabilities, while the methoxy group influences electronic effects. This compound is marketed as a bioactive scaffold for drug discovery .

Bicyclic and Rigidified Analogs

- Its compact structure contrasts with the flexible pentan-1-amine chain .

- Bicyclo[1.1.1]pentan-1-amine derivatives : Used in BACE1 inhibitors, these analogs demonstrate how structural constraints can enhance binding to hydrophobic enzyme pockets .

Physicochemical and Spectroscopic Comparisons

NMR and Mass Spectrometry Profiles

- 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-amine (8h): 1H NMR (CDCl3) shows aromatic protons at δ 7.14–7.06 ppm and aliphatic chain resonances between δ 1.37–2.88 ppm. LC-MS confirms [M+H]+ at m/z 219 .

- 5-((Tert-butyldiphenylsilyl)oxy)pentan-1-amine : 1H NMR (CDCl3) features TBDPS-group protons (δ 7.37–7.70 ppm) and a triplet for the NH2-bearing chain (δ 2.65 ppm). HRMS matches the theoretical mass (342.2248) .

Physical States and Stability

- Oily vs. Solid States : Derivatives like 8b (oil) and 7h (solid, mp 74–76°C) differ in crystallinity due to substituent symmetry. Bulky groups (e.g., benzylpiperidine in 8i) favor oily states, while isoindoline-dione derivatives (7h) crystallize readily .

Biological Activity

5-(3-Fluorophenoxy)pentan-1-amine, with the CAS number 1225667-96-8, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, particularly the presence of a fluorinated phenoxy group, suggest it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C₁₁H₁₄FNO

- Molecular Weight : 197.24 g/mol

- Structure : The compound features a pentan-1-amine backbone with a 3-fluorophenoxy substituent, which may influence its lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, facilitating its penetration into biological membranes and potentially increasing its binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation or pain perception.

- Antimicrobial Activity : Similar fluorinated compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound and related fluorinated compounds.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively reduced proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Structure-Activity Relationship (SAR)

The incorporation of a fluorine atom in the phenoxy group significantly affects the compound's biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Key Findings from SAR Studies:

- Fluorine Substitution : Enhances lipophilicity and binding affinity.

- Alkyl Chain Length : Modifications in the pentanamine chain can alter pharmacokinetics and receptor selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Fluorophenoxy)pentan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 5-aminopentanol derivatives with 3-fluorophenol under mild conditions (room temperature, sodium cyanoborohydride) . Microwave-assisted methods (e.g., 160°C, 15 min) using DIEA as a base in isopropanol improve efficiency and scalability . Industrial-scale synthesis may employ continuous flow reactors with iridium or rhodium catalysts to enhance selectivity .

- Key Considerations : Monitor pH and temperature to avoid side reactions (e.g., over-alkylation). Purification via column chromatography or recrystallization is critical due to polar intermediates.

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR (e.g., δ 3.10 ppm for amine protons, δ 173.62 ppm for carbonyl groups in related compounds) confirm structural integrity .

- HRMS : High-resolution mass spectrometry (e.g., m/z 541.0486 [M-H]) validates molecular weight .

- HPLC : Assess purity (>95% threshold for biological assays).

Q. How can researchers screen the biological activity of this compound?

- Approach :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols, as seen in triazole-pyrimidine derivatives .

- Enzyme Binding : Use fluorescence polarization or SPR to study interactions with targets like SecA ATPase .

- Neurotransmitter Receptors : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) due to structural similarity to piperidine-based analogs .

Advanced Research Questions

Q. What is the mechanistic role of the 3-fluorophenoxy group in modulating reactivity or binding affinity?

- Insights : The electron-withdrawing fluorine atom enhances electrophilicity at the phenoxy oxygen, influencing nucleophilic substitution kinetics (e.g., in amidation or alkylation) . In enzyme binding, fluorine’s hydrophobic and steric effects improve target engagement, as observed in fluorinated pyrazole-carboxamides .

- Experimental Design : Compare kinetic parameters (k, K) of fluorinated vs. non-fluorinated analogs in catalytic assays .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in active sites (e.g., CofusAmDH enzyme, as in pentan-1-amine co-crystallization studies) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- Validation : Correlate docking scores (ΔG) with experimental IC values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in spectral or biological data for this compound?

- Case Study : Discrepancies in F NMR shifts may arise from solvent polarity or pH effects. Use standardized conditions (DMSO-d, 25°C) and reference compounds (e.g., 3-fluoroaniline) .

- Data Triangulation : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for ambiguous NOE signals) .

Q. What strategies optimize reaction conditions for derivatives of this compound?

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (THF vs. DMF), and temperatures to maximize yield .

- Green Chemistry : Replace toxic reagents (e.g., chromium trioxide) with TEMPO/O systems for oxidation steps .

Q. How does the fluorine substituent impact physicochemical properties like solubility or logP?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.